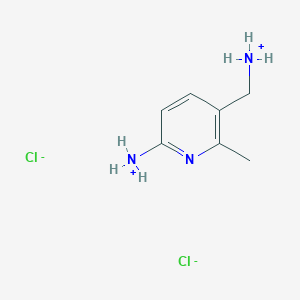

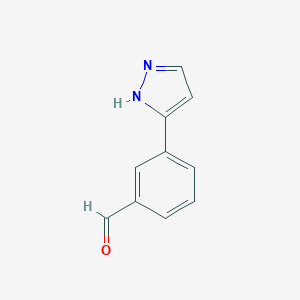

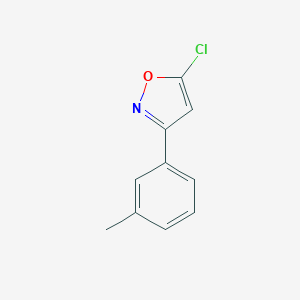

1H-Indene, 1-bromo-5-chloro-2,3-dihydro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of indene derivatives, including 1H-Indene, involves complex chemical reactions. For instance, the synthesis of brominated indene derivatives has been demonstrated through the modification of methyl groups on the benzene rings, which significantly affects their properties (Chen et al., 2010). Additionally, a novel synthesis approach involving Pd-catalyzed cascade reactions has been described for creating 1,1-disubstituted 1H-indenes, showcasing the versatility in the synthesis strategies for indene derivatives (Barroso et al., 2017).

Molecular Structure Analysis

The molecular structure of indene derivatives, including the brominated and chlorinated indenes, has been a subject of interest. For example, the crystal structure analysis of certain brominated indene derivatives revealed a defective tightness in molecular arrangement compared to their precursors, indicating that substitutions on the indene core can significantly alter its structural configuration (Chen et al., 2010).

Chemical Reactions and Properties

Indene derivatives undergo various chemical reactions that highlight their reactivity and functional versatility. For instance, the Palladium(0)-catalyzed regioselective and multicomponent synthesis of 1,2,3-trisubstituted 1H-indenes has been documented, demonstrating the ability to introduce multiple substituents onto the indene core in a single step (Tsukamoto et al., 2007).

Physical Properties Analysis

The study of 2,3-dihydro-1H-indene and its derivatives using density functional theory calculations has provided insights into their equilibrium geometries and harmonic frequencies, highlighting the non-planarity of the optimized molecules and the agreement between experimental and calculated vibrational modes (Prasad et al., 2010).

Chemical Properties Analysis

The chemical properties of indene derivatives can be significantly influenced by their synthesis process and structural modifications. For instance, the introduction of bromine atoms into the methyl group on the benzene rings of biindenylidenedione derivatives has been shown to considerably affect their UV-Vis absorption spectra, photochromic, and photomagnetic properties in the solid state, indicating that such substitutions can modulate the chemical properties of these compounds (Chen et al., 2010).

Scientific Research Applications

Supramolecular Chemistry Applications

- Benzene-1,3,5-tricarboxamides (BTAs) have been identified as a versatile ordering moiety in supramolecular chemistry due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. Their adaptable nature suggests a bright future for similar structured compounds in nanotechnology, polymer processing, and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Environmental and Health Assessment of Halogenated Compounds

- Studies on polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs and PBDFs) have highlighted the environmental and health impacts of brominated and chlorinated compounds. These findings could provide a framework for understanding the implications of similarly structured chemicals, including those with bromine and chlorine substituents (Mennear & Lee, 1994).

Applications in Agriculture and Food Preservation

- Research on 1-methylcyclopropene (1-MCP) has demonstrated its effectiveness in inhibiting ethylene action, thus extending the shelf life of fruits and vegetables. This example of chemical application in agriculture and food preservation might provide insights into potential uses of other chemical compounds in similar fields (Blankenship & Dole, 2003).

Stabilization and Controlled Release of Gaseous Compounds

- The stabilization and controlled release of gaseous or volatile active compounds, such as 1-MCP, chlorine dioxide (ClO2), and sulfur dioxide (SO2), have been developed to improve the safety and quality of fresh produce. This research area may reveal potential applications for structurally complex compounds in controlled release systems (Chen et al., 2020).

Halogenated Polycyclic Aromatic Hydrocarbons

- The environmental behavior and toxicology of chlorinated and brominated polycyclic aromatic hydrocarbons (PAHs) have been studied, providing valuable information on their carcinogenic potential and environmental persistence. Understanding these aspects can be crucial for assessing the impact of related compounds (Vuong, Thang, Ohura, & Choi, 2020).

properties

IUPAC Name |

1-bromo-5-chloro-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,9H,1,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEIEMMSBLROPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1Br)C=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470166 |

Source

|

| Record name | 1H-Indene, 1-bromo-5-chloro-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

192702-71-9 |

Source

|

| Record name | 1H-Indene, 1-bromo-5-chloro-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B65249.png)